molecular formula C16H8N2O4 B1200346 1,6-Dinitropyrene CAS No. 42397-64-8

1,6-Dinitropyrene

Cat. No.: B1200346
CAS No.: 42397-64-8
M. Wt: 292.24 g/mol
InChI Key: GUXACCKTQWVTLG-UHFFFAOYSA-N
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Description

1,6-Dinitropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈N₂O₄. It is a nitro-substituted derivative of pyrene, characterized by the presence of two nitro groups at the 1 and 6 positions on the pyrene ring. This compound is known for its mutagenic and carcinogenic properties and is commonly found in particulate emissions from combustion sources, such as diesel exhaust .

Mechanism of Action

Target of Action

1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .

Mode of Action

This compound is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The activation pathways of this compound are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .

Pharmacokinetics

It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .

Result of Action

The primary result of this compound’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .

Biochemical Analysis

Biochemical Properties

1,6-Dinitropyrene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in nitroreduction and oxidative metabolism. It interacts with cytochrome P450 enzymes, NADPH-cytochrome P450 reductase, and cytochrome b5, which are crucial for its metabolic activation . The compound undergoes nitroreduction to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces the formation of DNA adducts in rat liver, kidney, urinary bladder, and mammary gland cells, with the highest levels observed in the bladder . This compound influences cell function by causing oxidative DNA damage and altering gene expression. It has been shown to increase the levels of reactive oxygen species (ROS) and induce the expression of DNA repair enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation through nitroreduction and subsequent formation of DNA-reactive nitrenium ions . These reactive intermediates can bind to DNA, forming covalent adducts that lead to mutations and carcinogenesis . The compound’s stability and reactivity are influenced by its electronic properties, which favor nitrenium activation on specific carbon atoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound forms DNA adducts in various tissues, with the extent of DNA binding influenced by factors such as nitroreductase induction and O-acetylation . Long-term exposure to this compound has been associated with persistent DNA damage and increased risk of tumor formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces DNA adduct formation and oxidative stress, while higher doses result in significant toxic and adverse effects, including tumor formation . The threshold for these effects depends on the duration and frequency of exposure .

Metabolic Pathways

This compound is metabolized through nitroreduction and oxidative pathways involving cytochrome P450 enzymes . The metabolic activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations . The compound’s metabolism is similar to other nitroarenes, involving successive nitroreduction steps to form N-hydroxylamine intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with cellular components, such as the cytochrome P450 system . Its distribution is also affected by its solubility and reactivity with cellular macromolecules .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . This localization is crucial for its interaction with DNA and the formation of DNA adducts .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dinitropyrene is typically synthesized through the nitration of pyrene. The nitration process involves the reaction of pyrene with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 1 and 6 positions. The resulting product is then purified through recrystallization from solvents like benzene and methanol .

Industrial Production Methods

While this compound is primarily used for research purposes and not produced on an industrial scale, its synthesis follows similar principles as laboratory preparation. The nitration of pyrene is scaled up, and the product is purified to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

1,6-Dinitropyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dinitropyrene is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dinitropyrene
  • 1-Nitropyrene
  • 4-Nitropyrene
  • 6-Nitrochrysene

Comparison

1,6-Dinitropyrene is unique due to its high mutagenic potency compared to other nitropyrenes. It is more stable than 1,8-Dinitropyrene and has a higher affinity for DNA-adduct formation. The electronic properties of this compound favor nitrenium ion activation, contributing to its higher genotoxicity .

Properties

IUPAC Name

1,6-dinitropyrene
Source PubChem
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InChI

InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXACCKTQWVTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90872819
Record name 1,6-Dinitropyrene
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Molecular Weight

292.24 g/mol
Source PubChem
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Physical Description

Solid; [MSDSonline]
Record name 1,6-Dinitropyrene
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Solubility

Moderately soluble in toluene
Record name 1,6-Dinitropyrene
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Color/Form

Light-brown needles, recrystallized from benzene and methanol

CAS No.

42397-64-8
Record name 1,6-Dinitropyrene
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Record name 1,6-Dinitropyrene
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Record name 1,6-DINITROPYRENE
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Melting Point

300 °C
Record name 1,6-Dinitropyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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